molecular formula C10H14ClNO2 B8356857 5,6-diethylnicotinic acid hydrochloride

5,6-diethylnicotinic acid hydrochloride

Cat. No.: B8356857
M. Wt: 215.67 g/mol
InChI Key: WUHYRETXJKFCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-diethylnicotinic acid hydrochloride is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two ethyl groups at the 5 and 6 positions of the nicotinic acid ring, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diethylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the synthesized 5,6-Diethyl-nicotinic acid with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

5,6-diethylnicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5,6-Diethyl-pyridine-2,3-dicarboxylic acid.

    Reduction: 5,6-Diethyl-piperidine.

    Substitution: 5,6-Diethyl-3-bromo-nicotinic acid.

Scientific Research Applications

5,6-diethylnicotinic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and cardiovascular diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-diethylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on the nicotinic acid receptor, which is a G protein-coupled receptor. This interaction can lead to the inhibition of lipolysis and the reduction of free fatty acids in the bloodstream. Additionally, it may modulate the activity of certain enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid:

    Isonicotinic acid: A structural isomer with the carboxyl group at the 4-position.

    3,5-Diethyl-nicotinic acid: A derivative with ethyl groups at the 3 and 5 positions.

Uniqueness

5,6-diethylnicotinic acid hydrochloride is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

5,6-diethylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-3-7-5-8(10(12)13)6-11-9(7)4-2;/h5-6H,3-4H2,1-2H3,(H,12,13);1H

InChI Key

WUHYRETXJKFCFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C(=O)O)CC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5,6-diethyl-nicotinic acid tert-butyl ester (860 mg, 3.65 mmol) in 6 N aq. HCl (15 mL) is stirred at 65° C. for 3 h before the solvent is evaporated. The residue is dried under HV to give 5,6-diethyl-nicotinic acid hydrochloride (923 mg) as an oil; LC-MS: tR=0.50 min, [M+1]+=180.05.
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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